2-(4-Chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethyl)pyrrolidin-3-yl)methyl)acetamide 2-(4-Chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethyl)pyrrolidin-3-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13798897
InChI: InChI=1S/C21H24Cl2N2O3/c22-17-1-5-19(6-2-17)27-12-11-25-10-9-16(14-25)13-24-21(26)15-28-20-7-3-18(23)4-8-20/h1-8,16H,9-15H2,(H,24,26)
SMILES: C1CN(CC1CNC(=O)COC2=CC=C(C=C2)Cl)CCOC3=CC=C(C=C3)Cl
Molecular Formula: C21H24Cl2N2O3
Molecular Weight: 423.3 g/mol

2-(4-Chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethyl)pyrrolidin-3-yl)methyl)acetamide

CAS No.:

Cat. No.: VC13798897

Molecular Formula: C21H24Cl2N2O3

Molecular Weight: 423.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethyl)pyrrolidin-3-yl)methyl)acetamide -

Specification

Molecular Formula C21H24Cl2N2O3
Molecular Weight 423.3 g/mol
IUPAC Name 2-(4-chlorophenoxy)-N-[[1-[2-(4-chlorophenoxy)ethyl]pyrrolidin-3-yl]methyl]acetamide
Standard InChI InChI=1S/C21H24Cl2N2O3/c22-17-1-5-19(6-2-17)27-12-11-25-10-9-16(14-25)13-24-21(26)15-28-20-7-3-18(23)4-8-20/h1-8,16H,9-15H2,(H,24,26)
Standard InChI Key IQFZJDLJRNUJHE-UHFFFAOYSA-N
SMILES C1CN(CC1CNC(=O)COC2=CC=C(C=C2)Cl)CCOC3=CC=C(C=C3)Cl
Canonical SMILES C1CN(CC1CNC(=O)COC2=CC=C(C=C2)Cl)CCOC3=CC=C(C=C3)Cl

Introduction

Synthesis

The synthesis of complex organic molecules like 2-(4-Chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethyl)pyrrolidin-3-yl)methyl)acetamide involves multiple steps, often starting with simpler precursors such as chlorophenol and pyrrolidine derivatives. The process may include reactions like alkylation, acylation, and nucleophilic substitution.

StepReaction TypeReagents
1. Formation of Chlorophenoxy IntermediateNucleophilic SubstitutionChlorophenol, Ethylene Oxide
2. Alkylation of PyrrolidineN-AlkylationPyrrolidine, Chlorophenoxyethyl Bromide
3. AcylationAcylationPyrrolidine Derivative, Acetyl Chloride

Biological Activities and Applications

Compounds with similar structures to 2-(4-Chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethyl)pyrrolidin-3-yl)methyl)acetamide are often explored for their potential biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The chlorophenoxy group can enhance the compound's ability to penetrate biological membranes, while the pyrrolidine ring may contribute to interactions with specific receptors or enzymes.

ActivityPotential Application
AnticancerInhibition of specific enzymes involved in cancer cell proliferation.
Anti-inflammatoryModulation of inflammatory pathways to reduce inflammation.
NeuroprotectiveProtection against neurodegenerative diseases by interacting with neurotransmitter systems.

Research Findings and Future Directions

While specific research findings on 2-(4-Chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethyl)pyrrolidin-3-yl)methyl)acetamide are not available, studies on similar compounds suggest that they can be valuable in medicinal chemistry. Future research should focus on synthesizing this compound and evaluating its biological activities using in vitro and in vivo models. Additionally, computational studies such as molecular docking can provide insights into its potential interactions with biological targets.

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